Hydroxy-Beta-Sanshool

Übersicht

Beschreibung

Hydroxy-beta-sanshool is a bioactive compound found in plants of the Zanthoxylum family, commonly known as prickly ash. It is known for inducing a tingling paresthesia, which is a sensation of tingling or prickling, and has been the subject of various studies due to its unique effects on the human sensory system and potential therapeutic applications .

Synthesis Analysis

The synthesis of hydroxy-alpha-sanshool has been achieved through a series of chemical reactions starting from commercially available materials. Key steps in the synthesis involve Wittig reactions, which are used to construct the carbon skeleton of the molecule. The process has been refined to produce hydroxy-alpha-sanshool with a high level of stereochemical purity . Another synthesis approach for hydroxy-alpha-sanshool reported an overall yield of 13% through eight steps, also utilizing Wittig reactions . Although these studies focus on the alpha isomer, the synthetic methods are relevant to the beta isomer due to the structural similarities between the two.

Molecular Structure Analysis

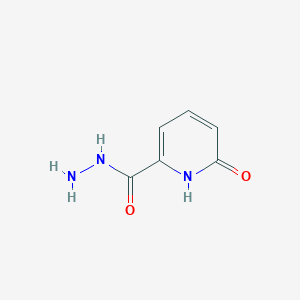

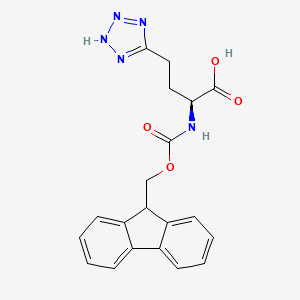

This compound is a polyunsaturated amide compound. Its molecular structure includes a long carbon chain with multiple double bonds and a hydroxyl group, which contribute to its bioactivity. The precise stereochemistry of the molecule is crucial for its biological effects, and the synthesis methods have been developed to ensure the correct configuration of the double bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily focused on forming the carbon skeleton with the correct double bond geometry. Wittig reactions are central to this process, allowing for the formation of carbon-carbon double bonds in a controlled manner. The reactions are designed to minimize impurities and maximize the yield of the desired isomer .

Physical and Chemical Properties Analysis

This compound's physical properties, such as its crystalline nature, allow for purification to a high degree of homogeneity. This is important for both research and potential therapeutic applications, as the biological activity of the compound can be significantly affected by its purity and stereochemistry . The compound's chemical properties, including its reactivity and stability, are influenced by the presence of the hydroxyl group and the polyunsaturated carbon chain.

Relevant Case Studies

This compound has been shown to have various biological effects. For instance, it can shorten the period of the circadian clock at the cellular level, which suggests potential applications in regulating biological rhythms . Additionally, this compound has been implicated in inducing apoptosis in human colorectal cancer cells by activating P53 and Caspase 8, highlighting its potential as an anti-cancer agent . The compound's ability to evoke tingling paresthesia has also been studied, providing insights into the physiological basis of this sensation and the subtypes of neurons that are sensitive to sanshool .

Wissenschaftliche Forschungsanwendungen

Anesthetic Properties

- Hydroxy-beta-sanshool has been studied for its anesthetic properties. Rong et al. (2016) developed a method for determining this compound in rat plasma, which is crucial for pharmacokinetic studies and understanding its anesthetic potential (Rong et al., 2016).

Sensory Receptor Activation

- Research by Lennertz et al. (2010) and Koo et al. (2007) found that this compound activates specific sensory neurons, leading to tingling sensations. This is significant for understanding the interaction of natural compounds with sensory receptors (Lennertz et al., 2010); (Koo et al., 2007).

Gastrointestinal Effects

- Hashimoto et al. (2001) explored the modulatory effect of this compound on the gastrointestinal tract. They found that it can relax and contract different muscles in the digestive system, indicating potential uses in gastrointestinal therapies (Hashimoto et al., 2001).

Neurological Applications

- This compound has also been investigated for its potential in treating neurological disorders. A study by Tomita et al. (2022) revealed that this compound can influence circadian rhythms, suggesting applications in sleep disorders or other circadian rhythm-related conditions (Tomita et al., 2022).

Anticancer Activity

- A recent study by Zhaojun et al. (2022) showed that hydroxy-gamma-sanshool, a related compound, can induce apoptosis in human colorectal cancer cells. This indicates the potential anticancer properties of sanshool compounds, including this compound (Zhaojun et al., 2022).

Pharmacokinetic Studies

- Studies like that of Rong et al. (2016) are crucial for understanding the pharmacokinetics of this compound, which is essential for any therapeutic applications (Rong et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Hydroxy-Beta-Sanshool has been reported to have several biological activities and pharmacological effects which include immunomodulatory, antithrombotic, antimicrobial, antiviral, antioxidant, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiprotozoal activities . These sanshool stabilizers should be useful in the development of new beverages, foods, cosmetics, and pharmaceuticals that take advantage of the taste and flavor of sansho .

Wirkmechanismus

Target of Action

Hydroxy-Beta-Sanshool (HβS) is a pungent compound found in Zanthoxylum plants . The primary targets of HβS are the transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, which are expressed in sensory neurons . These channels are responsible for various sensations induced by spices and food additives .

Mode of Action

HβS interacts with its targets, the TRPV1 and TRPA1 channels, causing depolarization of sensory neurons . This interaction leads to the firing of action potentials and evokes inward currents . It’s important to note that the activation of these channels by hydroxy-alpha-sanshool (hαs) is more pronounced than by hβs .

Biochemical Pathways

The activation of TRPV1 and TRPA1 channels by HβS affects various biochemical pathways. For instance, it induces calcium influx in cells transfected with these channels . This influx of calcium ions can trigger various downstream effects, including the activation of other ion channels and the initiation of signal transduction pathways.

Pharmacokinetics

The pharmacokinetics of HβS involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that Hydroxy-Alpha-Sanshool (HαS), a similar compound, is stably metabolized in human and rat liver microsomes and human hepatocytes . It also has strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . After oral administration, HαS is rapidly absorbed in rats . These findings might provide some insights into the pharmacokinetics of HβS.

Result of Action

The activation of TRPV1 and TRPA1 channels by HβS leads to various molecular and cellular effects. It excites virtually all D-hair afferents, a distinct subset of ultrasensitive light-touch receptors in the skin, and targets novel populations of Aβ and C fiber nerve afferents . This activation explains the unique pungent, tingling sensation associated with HβS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HβS. For instance, the stability of Hydroxy-Alpha-Sanshool (HαS) in medium-chain triglyceride oil and corresponding oil/water emulsions is affected by acidification conditions . Although this study focused on HαS, it might provide some insights into how environmental factors could influence the action of HβS.

Biochemische Analyse

Biochemical Properties

Hydroxy-Beta-Sanshool interacts with various enzymes and proteins. It has been found to have strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate colitis symptoms by reducing body weight loss and disease activity index (DAI) score, increasing the colon length, and improving colonic injury . It also enhances antioxidant enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with transient receptor potential (TRP) channels. It has been found to activate TRPV1 and TRPA1 channels in sensory neurons . This activation is believed to be responsible for the unique pungent and tingling sensation associated with this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be stable under certain conditions. For instance, it was found to be stable in medium-chain triglyceride oil and corresponding oil/water emulsions at 50 °C .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to alleviate insulin resistance in mice when administered at a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to alleviate insulin resistance by regulating gut microbiota and metabolites, affecting lipid and amino acid metabolism pathways .

Transport and Distribution

It is known that it can be extracted from sansho pericarps using vegetable oil, suggesting its lipophilic nature .

Subcellular Localization

Given its lipophilic nature and its interaction with membrane-bound TRP channels, it is likely to be found in the cell membrane where these channels are located .

Eigenschaften

IUPAC Name |

(2E,6E,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKHAVGGJJQFF-UMYNZBAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)